1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea
Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea is a synthetic urea derivative featuring a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a 2-methoxyethyl urea moiety at position 5. Its acetyl group may enhance metabolic stability, while the 2-methoxyethyl chain likely improves solubility compared to alkyl or aryl substituents.
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)18-7-5-12-3-4-14(9-13(12)10-18)17-15(20)16-6-8-21-2/h3-4,9H,5-8,10H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDQALDDOMGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride.
Urea formation: The acetylated tetrahydroisoquinoline is reacted with an isocyanate or a carbamate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea and related compounds:
Key Observations:
Substituent Impact on Solubility: The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to the ethoxyphenyl group in the tetrahydroquinoline derivative . The glucosyloxy substituent in the isoquinolinone analog () confers even greater hydrophilicity, though this may limit blood-brain barrier penetration .
Synthetic Routes :
- Glycosylation reactions (e.g., BF₃·Et₂O-mediated coupling in ) are critical for introducing polar groups like glucose, whereas urea linkages in the target compound may be formed via simpler carbodiimide chemistry .
Safety and Handling: The tetrahydroquinoline derivative () requires strict precautions against ignition sources (P210), suggesting higher volatility or flammability than the target compound, which lacks such warnings .
Research Findings and Hypotheses
- Metabolic Stability: Acetylated tetrahydroisoquinolines are generally more resistant to oxidative metabolism than their non-acetylated counterparts, as seen in related compounds .
- Binding Affinity : Urea-linked derivatives often exhibit strong hydrogen-bonding interactions with biological targets (e.g., kinases or GPCRs), though substituent size and polarity modulate selectivity .
- Toxicity : The absence of furan or ethoxyphenyl groups in the target compound may reduce hepatotoxicity risks compared to analogs with aromatic heterocycles .
Biological Activity
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroisoquinoline core, which is known for its presence in various bioactive molecules. The unique structural attributes of this compound suggest possible therapeutic applications, particularly in oncology and neurology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a urea linkage and a methoxyethyl substituent, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical signaling pathways. Research indicates that it may inhibit specific enzymes and receptors, leading to significant biological effects such as:
- Apoptosis Induction : Studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cell lines by modulating apoptotic pathways.
- Enzyme Inhibition : The compound has been reported to inhibit protein kinases and other enzymes critical for cancer progression and other diseases .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (breast cancer) : Significant reduction in cell viability was observed.
- HeLa (cervical cancer) : Induction of apoptosis was confirmed through flow cytometry analyses.
Neuroprotective Effects
Given the structural similarities to other neuroactive compounds, this molecule may also exhibit neuroprotective properties. Research has indicated that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea | Tetrahydroisoquinoline core with dioxole moiety | Anticancer activity; enzyme inhibition |
| 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(m-tolyl)acetamide | Similar core with m-tolyl substituent | Potential anticancer activity; apoptosis induction |
| 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-furan-2-carboxamide | Incorporates furan ring | Antitumor activity reported |
Study on Apoptosis Induction
A notable study investigated the effects of this compound on apoptosis in human cancer cell lines. The results indicated:
- Mechanism : The compound activated caspase pathways leading to programmed cell death.
- : This suggests potential as a lead compound for developing new anticancer therapies .
Neuroprotective Effects Study
Another research focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The findings highlighted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
